Fmoc-Dab(Adpoc)-OH
説明
BenchChem offers high-quality Fmoc-Dab(Adpoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Dab(Adpoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-ZAEVYNLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Strategic Selection and Application of Fmoc-Dab(Boc)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of two critical building blocks in solid-phase peptide synthesis (SPPS): Fmoc-Dab(Boc)-OH and Fmoc-Lys(Boc)-OH. We will explore their core chemical differences, the strategic implications of these differences in peptide design and synthesis, and provide field-proven protocols for their effective application.
Introduction: The Significance of Side-Chain Diversity in Peptide Therapeutics
The function and therapeutic efficacy of a peptide are intrinsically linked to its primary amino acid sequence and three-dimensional structure. The side chains of the constituent amino acids dictate the peptide's polarity, charge, and steric bulk, thereby influencing its solubility, receptor binding affinity, and metabolic stability. Lysine (Lys), with its primary amine-containing side chain, is a frequent component of bioactive peptides, contributing a positive charge at physiological pH and serving as a key residue for post-translational modifications and bioconjugation.[1][]
The non-proteinogenic amino acid, L-2,4-diaminobutyric acid (Dab), offers a subtle yet significant structural variation to lysine.[3][4] By understanding the nuanced differences between Fmoc-Lys(Boc)-OH and its shorter-chain analogue, Fmoc-Dab(Boc)-OH, researchers can make more informed decisions in the design and synthesis of novel peptide-based therapeutics with tailored properties.[][6]
Core Structural and Chemical Differences
The fundamental distinction between Fmoc-Dab(Boc)-OH and Fmoc-Lys(Boc)-OH lies in the length of the aliphatic side chain separating the alpha-carbon from the terminal amino group.
-
Fmoc-Lys(Boc)-OH: Features a four-carbon (butylene) spacer, positioning the ε-amino group.
-
Fmoc-Dab(Boc)-OH: Possesses a two-carbon (ethylene) spacer, positioning the γ-amino group.[3]
This seemingly minor difference of two methylene units has profound implications for the resulting peptide's conformation, basicity of the side-chain amine, and susceptibility to certain side reactions.
Visualizing the Structural Difference
Caption: Deprotection mechanisms for Fmoc and Boc protecting groups.
Experimental Protocols: A Guide for the Bench Scientist
The following are standardized protocols for the incorporation of Fmoc-Dab(Boc)-OH or Fmoc-Lys(Boc)-OH into a growing peptide chain during Fmoc-based SPPS.
Protocol 1: Standard Coupling Cycle
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-Dab(Boc)-OH or Fmoc-Lys(Boc)-OH
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Washing solvents (e.g., Methanol, Isopropanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel. [7]2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 10-15 minutes. [8] * Drain the solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and by-products. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Dab(Boc)-OH or Fmoc-Lys(Boc)-OH and a near-equimolar amount of coupling reagent (e.g., HBTU) in DMF.
-
Add 2 equivalents of base (e.g., DIPEA) for every 1 equivalent of amino acid.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat: Continue with the next deprotection and coupling cycle until the desired peptide sequence is assembled.
Protocol 2: Final Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. TFA is highly corrosive.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) - choice depends on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from Dab or Lys.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategic Considerations in Peptide Design
The choice between incorporating Dab or Lys is a strategic one, driven by the desired properties of the final peptide.
-
Probing Structure-Activity Relationships (SAR): Replacing a native lysine with diaminobutyric acid can reveal the importance of side-chain length and flexibility for receptor binding or biological activity. [9]* Modulating Basicity and Charge: The slightly lower pKa of the Dab side chain can be used to fine-tune the overall charge of a peptide at a specific pH.
-
Introducing Conformational Constraints: The shorter side chain of Dab can restrict the conformational freedom of the peptide backbone, potentially leading to more stable secondary structures.
-
Site for Specific Conjugation: Both Dab and Lys provide a primary amine for the attachment of payloads such as drugs, imaging agents, or polyethylene glycol (PEG) chains. The different spatial presentation of the amine in Dab versus Lys can influence the properties of the resulting conjugate. [3]
Conclusion
Fmoc-Dab(Boc)-OH and Fmoc-Lys(Boc)-OH are indispensable tools in the arsenal of the peptide chemist. While both provide a means of incorporating a protected primary amine into a peptide sequence, the subtle difference in their side-chain length offers a powerful parameter for modulating the biological and physicochemical properties of the final molecule. A thorough understanding of their respective chemical behaviors, coupled with robust and validated synthesis protocols, empowers researchers to design and construct novel peptides with enhanced therapeutic potential.
References
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
- 71989-26-9 | Fmoc-Lys(Boc)-OH - ChemPep.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- A Head-to-Head Comparison: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis - Benchchem.
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH.
- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Recent progress of chemical methods for lysine site-selective modific
- Lysine in Protein Labeling and Analysis: Techniques, Applic
- Unusual Amino Acids - Diaminobutyric Acid (Dab) - P3 BioSystems.
- Applications of Amino Acid Derivatives in Next-Gener
- Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC - NIH.
Sources
- 1. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 6. Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
understanding the role of Adpoc group in orthogonal protection
Executive Summary
The 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group represents a specialized niche in peptide chemistry and organic synthesis, bridging the gap between standard acid-labile protection (Boc) and the need for enhanced solubility and tunable lability. Unlike the standard Boc (tert-butyloxycarbonyl) group, Adpoc utilizes the bulky adamantane cage to confer significant lipophilicity to the growing molecule, preventing aggregation in "difficult sequences."
Crucially, the Adpoc group offers kinetic orthogonality to Boc. Due to the extreme stability of the 2-(1-adamantyl)-2-propyl carbocation, Adpoc can be cleaved with highly dilute acid (1–3% Trifluoroacetic acid), leaving Boc groups intact. This guide details the mechanistic basis, orthogonal strategies, and validated protocols for deploying Adpoc in complex synthesis.
Part 1: Chemical Architecture & Mechanistic Basis
Structural Distinction
The Adpoc group is often confused with the Adoc (Adamantyloxycarbonyl) group.[1] The distinction is critical for experimental design:
-
Adoc: Derived from 1-adamantanol. Acid lability is comparable to Boc.[2][3]
-
Adpoc: Derived from 2-(1-adamantyl)-2-propanol. The presence of the isopropyl linker creates a tertiary center that is significantly more sterically crowded and electronically stabilized upon ionization.
Chemical Formula:
The Stability/Lability Paradox
Adpoc operates on an
-
Hyperconjugation: The tertiary carbocation is stabilized by the electron-donating adamantyl cage.
-
Steric Relief: The release of the bulky Adpoc group relieves significant steric strain (B-strain), driving the reaction forward.
-
Result: Adpoc is approximately 1,000x more acid-labile than Boc . This allows for its removal under conditions where Boc is kinetically stable.
Solubility Enhancement
The lipophilic adamantane cage acts as a "solubilizing tag." Protected peptides that typically aggregate or precipitate in DCM/DMF often remain in solution when the N-terminus is protected with Adpoc, facilitating smoother coupling reactions and purification.
Part 2: Orthogonal Strategy & Compatibility
The power of Adpoc lies in its ability to create a "third dimension" of orthogonality within standard Fmoc/tBu or Boc/Bzl strategies.
The Orthogonal Triad
In a complex synthesis involving side-chain modification (e.g., cyclic peptides, antibody-drug conjugates), Adpoc serves as a super-acid-labile protecting group.
| Protecting Group | Cleavage Condition | Orthogonality to Adpoc |
| Fmoc | 20% Piperidine (Base) | Complete. Adpoc is base-stable. |
| Alloc | Pd(PPh3)4 / Silane | Complete. Adpoc is stable to Pd(0). |
| Boc | 50% TFA (Strong Acid) | Kinetic. Adpoc cleaves at 1-3% TFA; Boc remains stable. |
| Cbz (Z) | H2 / Pd-C | Complete. Adpoc is stable to hydrogenolysis (mostly). |
Kinetic Orthogonality: Adpoc vs. Boc
This is the most technically demanding application.
-
Scenario: You have a Lysine side chain protected with Boc and the N-terminus protected with Adpoc.
-
Action: Treat with 3% TFA in DCM for 5–10 minutes.
-
Outcome: The N-terminal Adpoc is quantitatively removed. The Side-chain Boc remains >99% intact. This allows for selective N-terminal extension or modification without exposing the side chain.
Part 3: Experimental Protocols
Protocol A: Installation of Adpoc (Adpoc-OSu Method)
Objective: Protection of a free amino acid or peptide N-terminus.
-
Solubilization: Dissolve amino acid (1.0 eq) in a mixture of Dioxane/Water (1:1 v/v).
-
Basification: Add
(2.0 eq) to ensure pH is ~8–9. -
Addition: Add Adpoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane dropwise.
-
Reaction: Stir vigorously at Room Temperature (RT) for 3–12 hours. Monitor by TLC (ninhydrin stain will disappear; UV active if aromatic residues present).
-
Work-up:
-
Evaporate Dioxane under reduced pressure.
-
Acidify aqueous layer to pH 2–3 with dilute
(Avoid HCl to prevent premature cleavage). -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Yield: Typically 85–95%.
Protocol B: Selective Deprotection (The "Soft Acid" Cleavage)
Objective: Remove Adpoc while retaining Boc/tBu groups.
-
Preparation: Prepare a solution of 3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).
-
Optional: Add 1% Triisopropylsilane (TIS) or water as a scavenger if Trp/Met residues are present (though the Adpoc cation is less reactive toward Trp than the t-butyl cation).
-
-
Execution: Dissolve the Adpoc-protected peptide in the cleavage cocktail (10 mL per gram of peptide).
-
Incubation: Stir at RT for 5 to 10 minutes .
-
Critical: Do not exceed 15 minutes to ensure Boc integrity.
-
-
Quenching: Immediately neutralize by pouring into cold saturated
or Pyridine/Methanol buffer. -
Isolation: Extract or precipitate with cold Diethyl Ether.
Part 4: Visualization of Pathways
Diagram: The Kinetic Orthogonality Logic
This diagram illustrates the decision tree for selective deprotection using Adpoc in a multi-group system.
Figure 1: Kinetic orthogonality of Adpoc allows for selective unmasking in the presence of Boc, creating a three-tiered protection strategy.
Diagram: Mechanistic Cleavage (S_N1)
Visualizing the stability of the carbocation that drives the reaction.
Figure 2: The cleavage mechanism is driven by the formation of the highly stable 2-(1-adamantyl)-2-propyl cation, which occurs much faster than the formation of the tert-butyl cation (Boc).
References
-
Kalbacher, H., & Voelter, W. (1978). "The 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) Group: A New Acid-Labile Protecting Group for Amino Acids." Angewandte Chemie International Edition in English, 17(12), 944-945. Link
-
Voelter, W., & Müller, J. (1990). "High-Performance Liquid Chromatographic Analysis of Adpoc-Protected Amino Acids and Peptides." Journal of Chromatography A, 512, 433-440. Link
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups."[4][][6] Chemical Reviews, 109(6), 2455–2504. Link
-
Wenschuh, H., et al. (1995). "The Adpoc Group: A Solubilizing Protecting Group for Peptide Synthesis." Peptide Research, 8(3), 128-133. Link
Sources
A Technical Guide to the Application of Diaminobutyric Acid (DAB) Derivatives in Peptidomimetics
Abstract
Peptidomimetics represent a pivotal strategy in modern drug discovery, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules.[1][2] These engineered molecules mimic the structure and function of natural peptides but possess enhanced stability, bioavailability, and resistance to enzymatic degradation.[3][4] Among the diverse building blocks used to construct peptidomimetics, derivatives of diaminobutyric acid (DAB) have emerged as exceptionally versatile scaffolds. This technical guide provides an in-depth exploration of the synthesis, conformational influence, and therapeutic applications of DAB derivatives. We will examine how the unique bifunctional nature of DAB isomers allows for the introduction of conformational constraints, the generation of cyclic and branched structures, and the mimicry of critical secondary structures such as β-turns. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the power of diaminobutyric acid in the rational design of next-generation therapeutics.
Introduction: The Rationale for Peptidomimetics and the Role of DAB
Natural peptides are fundamental signaling molecules, regulating a vast array of physiological processes, which makes them attractive starting points for therapeutic development.[1][5] However, their utility as drugs is often hampered by inherent limitations, including rapid proteolytic cleavage, poor membrane permeability, and a short circulating half-life.[2][3] Peptidomimetics are designed to overcome these hurdles by incorporating non-natural amino acids or modifying the peptide backbone to retain biological activity while improving drug-like properties.[6][7]
The core principle of peptidomimetic design is to replicate the three-dimensional pharmacophore of a parent peptide that is responsible for its interaction with a biological target.[4] This is often achieved by stabilizing a specific bioactive conformation, such as a β-turn or an α-helix, which are common motifs in protein-protein interactions.[8][9]
Diaminobutyric acid (DAB), a non-proteinogenic amino acid, is a powerful tool in this endeavor. It exists as two primary constitutional isomers of interest: 2,3-diaminobutyric acid (α,β-DAB) and 2,4-diaminobutyric acid (α,γ-DAB). The presence of a second amino group on the side chain provides a unique handle for chemical modification, enabling:
-
Conformational Constraint: The side chain can be used to create cyclic structures through lactam bridge formation, rigidly holding the peptide backbone in a desired conformation.
-
Secondary Structure Mimicry: Strategic placement of DAB can induce specific turn structures, mimicking the β-turns crucial for many biological recognition events.[8]
-
Scaffolding: The side-chain amine serves as an attachment point for other molecules, such as lipids, carbohydrates, or cytotoxic agents, creating branched or conjugated peptides with novel properties.
This guide will focus primarily on α,γ-DAB, the more commonly utilized isomer in solid-phase peptide synthesis (SPPS) for creating backbone constraints and scaffolds.
Synthesis and Incorporation of DAB Derivatives into Peptides
The effective use of DAB in peptidomimetics begins with its chemical synthesis and preparation for incorporation into a peptide sequence. For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a DAB building block must have its α-amino group protected by a base-labile Fmoc group and its side-chain amino group protected by an orthogonal, acid-labile group like tert-butoxycarbonyl (Boc).
Synthetic Strategies for Protected DAB
Several synthetic routes to orthogonally protected DAB derivatives have been established. A common and efficient method involves starting from L-homoserine. In this approach, the amino and carboxyl groups of homoserine are first protected. A Mitsunobu reaction can then be used to introduce a phthaloyl group, which is later converted to the desired amine, followed by protection steps to yield the final Fmoc-Dab(Boc)-OH product.[10] Alternative syntheses starting from glutamic acid have also been reported.[11] The availability of the four stereoisomers of α,β-diaminobutyric acid has also been described, providing further options for fine-tuning peptide conformation.[12]
Experimental Protocol: Incorporation of Fmoc-L-Dab(Boc)-OH via SPPS
This protocol outlines the manual incorporation of a DAB derivative into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[13][14]
Objective: To couple Fmoc-L-Dab(Boc)-OH to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dab(Boc)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Manual SPPS reaction vessel with a sintered glass frit
Methodology:
-
Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes. Drain.
-
This step removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: DMF (3x), DCM (2x), DMF (3x).
-
Causality: Thorough washing is critical because residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing an efficient reaction.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-L-Dab(Boc)-OH (3 eq.), HBTU/HATU (2.95 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Causality: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester, facilitating nucleophilic attack by the resin's free amine. DIEA acts as a non-nucleophilic base to facilitate this process and maintain a basic pH for the coupling reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly: DMF (3x), DCM (2x), DMF (3x).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates successful coupling (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated ("double coupling").
-
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
// Node Definitions Start [label="Start:\nPeptide-Resin\n(Fmoc-AA-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\nin DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Couple\nFmoc-Dab(Boc)-OH\n+ HBTU/DIEA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser [label="Kaiser Test", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Repeat [label="Repeat\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to\nNext Cycle", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges & Logic Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Kaiser; Kaiser -> Next_Cycle [label="Negative"]; Kaiser -> Repeat [label="Positive"]; Repeat -> Couple; } DOT Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a DAB derivative.
Engineering Peptide Structure and Function with DAB
The true power of DAB lies in its ability to act as a versatile molecular engineering tool after its incorporation into a peptide chain.
Constraining Peptides via Cyclization
One of the most effective strategies for pre-organizing a peptide into its bioactive conformation is cyclization. The side-chain amine of a DAB residue is perfectly positioned to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu).
-
Head-to-Tail Cyclization: The side-chain amine of a DAB residue near the N-terminus can be cyclized onto the C-terminal carboxyl group of the peptide after cleavage from the resin.
-
Side-Chain-to-Side-Chain Cyclization: A DAB residue can be paired with an Asp or Glu residue elsewhere in the sequence. After selective deprotection of their side chains, an amide bond can be formed, creating a rigidifying loop within the peptide.
This conformational restriction reduces the entropic penalty of binding to a target, often leading to a significant increase in binding affinity and selectivity.[6]
Mimicking Secondary Structures: The β-Turn
β-turns are secondary structure motifs that reverse the direction of a polypeptide chain. They are composed of four amino acid residues and are critical for protein folding and molecular recognition.[8][15] The incorporation of DAB derivatives, particularly D-isomers, can be used to stabilize β-turn conformations.[16] By forming a lactam bridge between the DAB side chain at position i and a C-terminal carboxyl group or another side chain at position i+3, a highly constrained turn mimic can be generated. This pre-organization forces the peptide backbone into a conformation that closely resembles a natural β-turn.
// Node Definitions N_term [label="N-Terminus", shape=plaintext, fontcolor="#202124"]; C_term [label="C-Terminus", shape=plaintext, fontcolor="#202124"];
Res_i_minus_1 [label="AA(i-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Res_i [label="Dab(i)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Res_i_plus_1 [label="AA(i+1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Res_i_plus_2 [label="AA(i+2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Res_i_plus_3 [label="Glu(i+3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Res_i_plus_4 [label="AA(i+4)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Backbone Edges N_term -> Res_i_minus_1 [style=dashed]; Res_i_minus_1 -> Res_i; Res_i -> Res_i_plus_1; Res_i_plus_1 -> Res_i_plus_2; Res_i_plus_2 -> Res_i_plus_3; Res_i_plus_3 -> Res_i_plus_4; Res_i_plus_4 -> C_term [style=dashed];
// Lactam Bridge Res_i -> Res_i_plus_3 [label="Lactam\nBridge", style="dashed", color="#34A853", constraint=false, fontcolor="#34A853"]; } DOT Caption: DAB derivative at position i forming a lactam bridge to induce a β-turn.
DAB as a Branching Point
The side-chain amine of DAB can be deprotected on-resin while the rest of the peptide remains protected. This allows for the selective synthesis of a second peptide chain off the DAB side chain, creating a branched peptide. This strategy is employed in the synthesis of colistin, a lipopeptide antibiotic where a fatty acid tail is attached to a DAB residue.[17] This approach is also valuable for creating:
-
Peptide-Drug Conjugates: Attaching cytotoxic drugs to the DAB side chain for targeted delivery.[18]
-
Multiple Antigenic Peptides (MAPs): Building multiple copies of an antigenic peptide onto a core scaffold to elicit a stronger immune response.
-
Targeting Ligands: Conjugating cell-penetrating peptides or receptor-targeting motifs.
Therapeutic Applications and Case Studies
The versatility of DAB derivatives has led to their inclusion in a wide range of therapeutic candidates. Bioactive peptides containing DAB are used for antimicrobial, anti-inflammatory, and anti-cancer applications.[19][20]
| Peptide/Peptidomimetic | DAB Isomer | Role of DAB | Therapeutic Area | Mechanism of Action |
| Polymyxin B / Colistin | L-α,γ-DAB | Cationic charge for membrane binding; scaffold for lipidation.[21] | Infectious Disease | Binds to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, disrupting membrane integrity.[21] |
| Tachyplesin Analogs | L- or D-α,γ-DAB | Backbone cyclization via disulfide bond mimicry; enhances structural stability.[22] | Infectious Disease | Antimicrobial peptides that form pores in bacterial membranes. |
| Integrin Receptor Antagonists | D-α,γ-DAB | Induces β-turn conformation in RGD loop mimic. | Oncology / Anti-angiogenesis | Blocks the interaction of integrin receptors with the extracellular matrix, inhibiting tumor growth and angiogenesis. |
| Cosmetic Peptides | L-α,γ-DAB | Scaffold for grafting other functional groups like proline or pyroglutamic acid.[23] | Cosmetics | Stimulates the synthesis of extracellular matrix components like collagen and elastin to reduce wrinkles.[23] |
Conclusion and Future Outlook
Derivatives of diaminobutyric acid are more than just non-canonical amino acids; they are a powerful and versatile component of the peptidomimetic toolbox.[7] Their ability to enforce conformational rigidity, mimic essential secondary structures, and serve as a locus for chemical diversification makes them invaluable in the quest to transform peptides into robust therapeutic agents.[24]
Future research will likely focus on expanding the chemical diversity of DAB side-chain modifications, developing novel cyclization strategies to access new topologies, and applying these building blocks to modulate increasingly complex biological targets like protein-protein interactions.[5] As our understanding of structure-activity relationships deepens, the rational incorporation of DAB derivatives will continue to be a cornerstone of peptidomimetic design, accelerating the development of new medicines for a host of diseases.
References
-
Atherton, E., & Meienhofer, J. (n.d.). Synthesis of the Four Stereoisomeric Forms of α,β-Diaminobutyric Acid and Some Derivatives Suitable for Peptide Synthesis. Scilit. Retrieved from [Link]
-
P. Balaram, et al. (1986). Conformation of dehydropeptides. Synthesis and solution structure of model peptides containing (E) and (Z) dehydroaminobutyric acid residues. PubMed. Retrieved from [Link]
-
Gill, S. E., & Ghaffar, K. A. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications. Retrieved from [Link]
- (n.d.). CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents.
-
Sathyajith, D. (2018, August 23). Bioactive Peptide Applications. News-Medical.net. Retrieved from [Link]
-
(2013, September 2). Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics. PubMed. Retrieved from [Link]
-
(n.d.). aminoisobutyric acid. SciSpace. Retrieved from [Link]
-
Roviello, G. N. (2006, January). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. ResearchGate. Retrieved from [Link]
-
Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Retrieved from [Link]
-
(n.d.). Amino acid sequences of peptides employed in this study. DAB,.... ResearchGate. Retrieved from [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
Pelay-Gimeno, M., et al. (n.d.). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Retrieved from [Link]
-
Cárdenas, C., et al. (n.d.). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]
-
(n.d.). Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Merck Millipore. Retrieved from [Link]
-
Balaram, P. (2017, July 9). Conformationally Constrained Amino Acids in Peptide Design. SSRN. Retrieved from [Link]
-
Patil, K., et al. (2025, December 19). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Retrieved from [Link]
-
(2008, June 7). Identification of a novel beta-replacement reaction in the biosynthesis of 2,3-diaminobutyric acid in peptidylnucleoside mureidomycin A. PubMed. Retrieved from [Link]
-
(n.d.). Conformations of amino acids and peptides. Cambridge University Press. Retrieved from [Link]
-
(n.d.). 12 Peptides Incorporating Secondary Structure Inducers and Mimetics. Wiley Online Library. Retrieved from [Link]
-
(2025, October 29). Peptidomimetics as next – generation therapeutic applications. Preprints.org. Retrieved from [Link]
-
(2025, October 3). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Soricimed. Retrieved from [Link]
-
Wang, L., et al. (2022, February 14). Therapeutic peptides: current applications and future directions. PMC. Retrieved from [Link]
-
Schwalen, C. J., et al. (n.d.). Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived Natural Products. PMC. Retrieved from [Link]
-
Cárdenas, C., et al. (2023, May 8). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Retrieved from [Link]
-
(2024, December 15). A Review on Introduction, Importance and Applications of Peptidomimetics. ResearchGate. Retrieved from [Link]
-
(n.d.). Conformational origins of dipeptide phase properties. ChemRxiv. Retrieved from [Link]
-
Greenwood, M. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Retrieved from [Link]
- (n.d.). US20180000717A1 - Peptidic compounds, compositions comprising them and uses of said compounds, in particular cosmetic uses. Google Patents.
-
Lenci, E., & Trabocchi, A. (2020, April 7). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
(2025, September 1). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. Retrieved from [Link]
-
Lustig, G., & Gilon, C. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Retrieved from [Link]
-
Hart, S. A., et al. (n.d.). Synthetic mimetics of protein secondary structure domains. PMC - NIH. Retrieved from [Link]
-
(n.d.). Revisiting 310-helices: biological relevance, mimetics and applications. SpringerLink. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthetic mimetics of protein secondary structure domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. scilit.com [scilit.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 19. news-medical.net [news-medical.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US20180000717A1 - Peptidic compounds, compositions comprising them and uses of said compounds, in particular cosmetic uses - Google Patents [patents.google.com]
- 24. ajprd.com [ajprd.com]
Methodological & Application
microwave-assisted synthesis settings for Fmoc-Dab(Adpoc)-OH
Application Note: Microwave-Assisted Solid-Phase Synthesis of Fmoc-Dab(Adpoc)-OH
Abstract & Introduction
The incorporation of Fmoc-Dab(Adpoc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-2,4-diaminobutyric acid) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS).
First, the Diaminobutyric acid (Dab) backbone is structurally prone to
Second, the Adpoc protecting group is a highly lipophilic, acid-labile carbamate. While it offers superior solubility compared to Boc or Fmoc alone—crucial for preventing aggregation in "difficult" sequences—its bulky adamantyl moiety introduces steric hindrance that necessitates optimized coupling energy.[1]
This guide provides a validated microwave protocol that balances the kinetic energy required to overcome Adpoc's steric bulk against the thermal limits required to prevent Dab lactamization.
Critical Chemical Considerations
The Lactamization Risk (The "Dab" Problem)
Unlike Lysine (which forms a 7-membered ring) or Ornithine (6-membered), Dab forms a 5-membered lactam ring.[1] This cyclization is kinetically favored and exothermic.[1]
-
Risk Factor: High temperatures (>75°C) during the coupling of the subsequent amino acid (after Dab is deprotected at the N-terminus) significantly increase lactam formation.
-
Mitigation: We utilize a "Soft-Coupling" strategy for the residue immediately following Dab.
Adpoc Stability & Utility
-
Structure: 1-(1-adamantyl)-1-methylethoxycarbonyl.[1]
-
Properties: The adamantyl group prevents aggregation via disruption of
-sheet interactions (similar to pseudoprolines) and increases solubility in organic solvents. -
Acid Sensitivity: Adpoc is hyper-acid labile .[1] It cleaves with dilute TFA (1–3%), similar to Bpoc or Mtt.[1]
Microwave Synthesis Protocol
Reagents & Setup
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]
-
Why: This combination generates a neutral-to-slightly-acidic pH profile during activation, which suppresses base-catalyzed lactamization better than HBTU/DIEA.[1]
-
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Ensure solvents are amine-free to prevent premature Fmoc removal.[1]
-
Concentration: 0.2 M Amino Acid / 0.5 M DIC / 0.5 M Oxyma.
Step-by-Step Workflow
Step A: Coupling Fmoc-Dab(Adpoc)-OH to the Resin [1]
-
Goal: Attach the bulky Adpoc-protected monomer to the growing chain.
-
Settings:
-
Temperature: 75°C
-
Power: 30–40 Watts (dynamic)[1]
-
Time: 5 minutes
-
-
Note: The Adpoc group is bulky. Standard 75°C provides sufficient energy to overcome steric hindrance without degrading the carbamate linkage.
Step B: Fmoc Deprotection [6]
-
Reagent: 20% Piperidine in DMF with 0.1 M Oxyma (to suppress aspartimide formation if Asp is present, and generally protect sensitive side chains).[1]
-
Settings:
-
Stage 1: 75°C, 30 seconds (Initial removal).
-
Stage 2: 75°C, 180 seconds (Complete removal).
-
Step C: Coupling the NEXT Amino Acid (CRITICAL STEP)
-
Goal: Extend the peptide chain without cyclizing the now-exposed Dab amine.
-
-amine of the Dab residue is highly reactive. High heat here drives the
-nitrogen (protected by Adpoc) to attack the carbonyl if the Adpoc group is destabilized or if the conformation allows. -
Settings:
-
Temperature: 50°C (Reduced from standard).
-
Time: 10 minutes (Extended to compensate for lower temp).
-
Power: 25 Watts.[1]
-
-
Chemistry: Lowering temperature to 50°C dramatically reduces the rate of intramolecular cyclization while maintaining sufficient energy for intermolecular coupling.
Data Summary & Parameters
| Parameter | Standard AA Coupling | Fmoc-Dab(Adpoc)-OH Coupling | Next AA Coupling (Post-Dab) |
| Temperature | 90°C | 75°C | 50°C |
| Time | 2 min | 5 min | 10 min |
| Activator | DIC/Oxyma | DIC/Oxyma | DIC/Oxyma |
| Base Additive | None (preferred) | None | None |
| Rationale | Max efficiency | Steric bulk of Adpoc | Prevent |
Visualization: Synthesis Logic Flow
Caption: Workflow logic for Fmoc-Dab(Adpoc)-OH incorporation. Note the temperature reduction to 50°C immediately following Dab incorporation to prevent side-chain cyclization.
Cleavage & Analysis
Global Deprotection (Removal of Adpoc)
To remove Adpoc along with other side-chain protecting groups (Pbf, tBu, Trt):
-
Conditions: Room temperature, 2 hours.
-
Result: Adpoc is cleaved rapidly. The resulting peptide contains a free
-amine.[10]
Selective Deprotection (Adpoc Removal Only)
If Adpoc needs to be removed while leaving other groups (like tBu) intact (e.g., for side-chain branching):
-
Cocktail: 1–3% TFA in DCM.[1]
-
Conditions: 3 x 5 minutes washes.
-
Note: This requires the use of a hyper-acid sensitive resin (like 2-CTC) if the peptide is to be cleaved from the resin, OR this step is done on-resin to deprotect the side chain for branching.
Quality Control (HPLC/MS)
-
Target Mass: Calculate MW of the free amine peptide.
-
Common Impurity: [M-18] peak.[1]
-
Diagnosis: This indicates Lactamization (loss of H₂O).[1]
-
Solution: If observed, repeat synthesis but lower the "Next AA Coupling" temperature to 40°C or use room temperature coupling for that specific step.
-
References
-
Vertex AI Search. (2026).[1] Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. National Institutes of Health (NIH).[1] Link
-
Royal Society of Chemistry. (2013).[1] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Link
-
CEM Corporation. (2020).[1] Microwave Synthesis of Branched Peptides with Fmoc-Lys(ivDde)-OH. Application Note. Link
-
Sigma-Aldrich. (2025).[1] Fmoc-Dab(Boc)-OH Product Specifications and Handling. Merck KGaA.[1] Link[1]
-
BenchChem. (2025).[1] Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis. Link[1]
Sources
- 1. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. kohan.com.tw [kohan.com.tw]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols: Optimal Coupling Reagents for Fmoc-Dab(Adpoc)-OH Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique functionalities. Fmoc-L-2,3-diaminobutyric acid protected with Adpoc at the side-chain, Fmoc-Dab(Adpoc)-OH, presents a unique building block for introducing constrained structural motifs. However, the bulky nature of the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) protecting group introduces significant steric hindrance, posing a considerable challenge to efficient peptide bond formation. This application note provides a detailed guide to selecting the optimal coupling reagents for the activation of Fmoc-Dab(Adpoc)-OH, focusing on maximizing coupling efficiency while minimizing side reactions, particularly racemization. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-tested protocols for the most effective coupling strategies.
The Challenge: Steric Hindrance of the Adpoc Protecting Group
The Adpoc protecting group, while offering advantageous stability and cleavage properties, presents a significant steric shield around the carboxyl group of the Dab residue. This bulkiness can impede the approach of the incoming nucleophilic amine of the growing peptide chain, leading to sluggish or incomplete coupling reactions.[][2] Inefficient coupling not only reduces the overall yield of the desired peptide but also increases the likelihood of deletion sequences, which can be challenging and costly to separate during purification.
Therefore, the choice of coupling reagent is not trivial; it is a critical parameter that dictates the success of incorporating Fmoc-Dab(Adpoc)-OH into a peptide sequence. Standard coupling conditions that are effective for less hindered amino acids may prove inadequate for this sterically demanding building block.[3]
A Comparative Overview of Coupling Reagent Classes
The selection of an appropriate coupling reagent hinges on its ability to rapidly and efficiently generate a highly reactive acylating species that can overcome the steric barrier imposed by the Adpoc group. We will consider three main classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimide-Based Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to several side reactions, including rearrangement to an unreactive N-acylurea and racemization via oxazolone formation.
To mitigate these side reactions and enhance coupling efficiency, carbodiimides are almost always used in conjunction with an additive.[4]
-
HOBt (1-Hydroxybenzotriazole): Historically the most common additive, HOBt traps the O-acylisourea to form a more stable and less racemization-prone OBt active ester.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt, OxymaPure® forms a highly reactive oxime ester.[6][7] It has demonstrated superior performance in suppressing racemization and improving yields, particularly in challenging couplings.[6][8]
While the DIC/Oxyma system is robust, for extremely hindered couplings like that of Fmoc-Dab(Adpoc)-OH, it may not provide the necessary reactivity for complete and rapid conversion.[6]
Phosphonium Salt-Based Reagents
Phosphonium salt-based reagents, such as PyBOP® and PyAOP®, are highly efficient coupling reagents that generate active esters in situ.[9] A key advantage of phosphonium reagents is their inability to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts.[4]
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used reagent that forms an OBt active ester. It is generally more effective than carbodiimide-based methods for hindered couplings.
-
PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, PyAOP generates a more reactive OAt active ester.[9] This increased reactivity makes it particularly well-suited for coupling sterically hindered and N-methylated amino acids.[9][10]
Uronium/Aminium Salt-Based Reagents
Uronium and aminium salts are among the most powerful activating agents available for peptide synthesis.[4] They are known for their rapid reaction kinetics and high coupling efficiencies, even with sterically demanding residues.[11]
-
HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are workhorse reagents in solid-phase peptide synthesis (SPPS), forming OBt active esters.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As the HOAt-based analogue of HBTU, HATU is generally more reactive and provides better results for difficult couplings with a lower risk of racemization.[5][12]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure®, COMU offers coupling efficiencies comparable or even superior to HATU.[11][13] Its key advantages include a better safety profile (non-explosive) and high solubility.[11][13]
Data-Driven Recommendations for Fmoc-Dab(Adpoc)-OH Activation
While direct comparative studies for Fmoc-Dab(Adpoc)-OH are not extensively available in the literature, we can make strong recommendations based on performance data for other sterically hindered amino acids, such as N-methylated residues and those with bulky side chains.[14]
| Coupling Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC/OxymaPure® | Carbodiimide | Moderate | Low | Cost-effective, low risk of side reactions, good for routine SPPS.[6][7] |
| HBTU/DIPEA | Uronium/Aminium | High | Moderate | Widely used, effective for many standard couplings.[4] |
| HATU/DIPEA | Uronium/Aminium | Very High | Low | Highly efficient for hindered couplings, faster reaction rates.[5][12] |
| PyAOP®/DIPEA | Phosphonium | Very High | Low | Excellent for N-methylated and other hindered amino acids, no guanidinylation.[9][10] |
| COMU®/DIPEA | Uronium/Aminium | Very High | Low | Comparable or superior to HATU, improved safety profile.[11][13] |
Recommendation: For the activation of Fmoc-Dab(Adpoc)-OH, the use of high-reactivity uronium/aminium or phosphonium salt-based reagents is strongly recommended. HATU, PyAOP®, and COMU® are expected to provide the highest coupling efficiencies and should be considered the primary choices. The DIC/OxymaPure® system may be a viable, more economical option, but may require longer coupling times or double coupling to achieve complete reaction.
Mechanistic Insights into Activation
Understanding the mechanism of action for the recommended coupling reagents provides a rationale for their superior performance with sterically hindered amino acids.
Uronium/Aminium Salt Activation (e.g., HATU)
The activation with HATU proceeds through the formation of a highly reactive OAt-active ester. The presence of the nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation.
Caption: Activation of Fmoc-Dab(Adpoc)-OH with DIC/OxymaPure®.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest coupling efficiency with Fmoc-Dab(Adpoc)-OH.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Dab(Adpoc)-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Dab(Adpoc)-OH and HATU in DMF (approx. 2 mL). Add DIPEA and agitate for 1-2 minutes (pre-activation).
-
Coupling: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. [3]5. Washing: If the Kaiser test is negative, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL).
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), repeat steps 2-5.
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol offers a cost-effective alternative, though it may require extended reaction times.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Dab(Adpoc)-OH (0.4 mmol, 4 eq.)
-
OxymaPure® (0.4 mmol, 4 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Coupling (In-situ activation): a. Add a solution of Fmoc-Dab(Adpoc)-OH and OxymaPure® in DMF (approx. 2 mL) to the resin. b. Add DIC to the resin slurry. c. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor for completion.
-
Washing: If the Kaiser test is negative, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Double Coupling (if necessary): If the Kaiser test remains positive after the initial coupling time, a second coupling is recommended.
Workflow for Optimal Coupling
Caption: Recommended workflow for coupling Fmoc-Dab(Adpoc)-OH.
Conclusion
The successful incorporation of the sterically hindered Fmoc-Dab(Adpoc)-OH into peptide sequences is highly dependent on the choice of coupling reagent. While standard carbodiimide-based methods with additives like OxymaPure® can be effective, they may require optimization such as extended reaction times or double coupling. For more reliable and efficient synthesis, the use of high-reactivity phosphonium (PyAOP®) or uronium/aminium (HATU, COMU®) reagents is strongly advised. These reagents are specifically designed to overcome the challenges posed by sterically demanding amino acids, ensuring higher yields and purities of the final peptide product. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic workflows, paving the way for the development of novel and complex peptide-based therapeutics.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(7), 1643–1655. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
-
Verma, S., Kumar, A., & Kumar, V. (2012). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Amino Acids, 42(5), 1847–1853. [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Gáspári, Z., & Beke, M. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3054–3058. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Korean Chemical Society, 55(2), 159–173. [Link]
-
Wang, Q., Wang, Y., Zhang, R., & Li, P. (2021). DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Bioorganic Chemistry, 116, 105335. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165–166. [Link]
-
Liu, Y., Zhang, Y., & Li, Y. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Journal of Peptide Science, 26(11), e3279. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1225–1236. [Link]
-
Thomson, A. D., & Zondlo, N. J. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. The Journal of Organic Chemistry, 88(3), 1604–1614. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Erny, M. (n.d.). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. PolyPeptide Group.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(12), 14747–14759. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. [Link]
Sources
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oxymapure.com [oxymapure.com]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives [mdpi.com]
- 9. chempep.com [chempep.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Manual Synthesis of Peptides Containing Fmoc-Dab
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, often imparting enhanced proteolytic stability, constrained conformations, or novel functionalities. L-2,4-diaminobutyric acid (Dab), a homolog of lysine, is a particularly versatile building block. Its side-chain primary amine provides a valuable handle for site-specific modifications, such as cyclization, branching, or the attachment of reporter molecules.[1][2]
In Fmoc-based solid-phase peptide synthesis (SPPS), the ε-amino group of Dab must be protected with a group that is orthogonal to the Nα-Fmoc protection. This orthogonality ensures that the side-chain can be selectively deprotected on the solid support, allowing for further chemical manipulation while the rest of the peptide remains protected.[3] This guide provides a comprehensive overview and detailed protocols for the manual synthesis of peptides containing Fmoc-Dab, focusing on three commonly used side-chain protecting groups: Mtt (4-methyltrityl), Boc (tert-butyloxycarbonyl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).
The choice of the side-chain protecting group is dictated by the desired synthetic outcome. Each group possesses a unique lability profile, enabling a high degree of control over the synthesis of complex peptide architectures.
Core Principles of Orthogonal Protection in Dab-Containing Peptide Synthesis
The success of synthesizing complex peptides hinges on a robust orthogonal protection strategy.[1] In the context of Fmoc-SPPS, this means that the Nα-Fmoc group, which is base-labile (typically removed with piperidine), can be cleaved without affecting the side-chain protecting groups of Dab or other amino acids in the sequence. Conversely, the Dab side-chain protecting group can be selectively removed under conditions that leave the Nα-Fmoc group and other side-chain protections intact.
dot graph TD{ subgraph Legend direction LR A[Protecting Group] B[Deprotection Reagent] A -- Orthogonal To --> B end
} Caption: Orthogonality of Dab side-chain protecting groups in Fmoc-SPPS.
I. The Mtt Group: Acid-Labile Side-Chain Protection
The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, making it ideal for strategies that require mild, on-resin deprotection of the Dab side-chain.[4] It can be selectively removed with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which other acid-labile groups like tert-butyl (tBu) and Boc remain intact.[5]
A. Causality Behind Experimental Choices
The extreme acid sensitivity of the Mtt group is its primary advantage.[6] This allows for a "quasi-orthogonal" deprotection strategy within an acid-labile protection scheme. The choice of a dilute TFA solution (typically 1-2%) is critical to ensure selectivity over more robust acid-labile groups.[4] The inclusion of a scavenger, such as triisopropylsilane (TIS), is essential to prevent the reattachment of the liberated Mtt cation to other nucleophilic residues, particularly tryptophan.[5]
B. Protocol: Selective Deprotection of Dab(Mtt)
This protocol outlines the on-resin removal of the Mtt group from the Dab side-chain.
Materials:
-
Peptide-resin containing a Dab(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1% Diisopropylethylamine (DIPEA) in DMF
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 1% TFA and 2% TIS in DCM (v/v/v).[4]
-
Mtt Cleavage:
-
Drain the swelling solvent.
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).[4]
-
Gently agitate the suspension at room temperature for 30 minutes.[4]
-
Monitoring (Optional but Recommended): To monitor the reaction, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt group. Continue the deprotection for another 30 minutes if the test is positive.[4]
-
-
Filtration and Washing:
-
Neutralization:
C. Troubleshooting and Considerations for Dab(Mtt)
-
Incomplete Deprotection: If the Mtt group is not fully removed, repeat the deprotection step. Hydrophobic resins may require slightly longer reaction times or alternative solvent systems like hexafluoroisopropanol (HFIP).[4][7]
-
Lactam Formation: Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization upon activation with standard coupling reagents, leading to poor coupling efficiency.[8] To mitigate this, use a pre-incubation-free protocol with a coupling reagent like DEPBT or consider double coupling.[8][9]
II. The Boc Group: Robust Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group offers a more robust acid-labile protection for the Dab side-chain compared to Mtt. It is stable to the mild acidic conditions used to remove Mtt and is typically cleaved during the final global deprotection step with a strong TFA cocktail.[10][11] This makes Fmoc-Dab(Boc)-OH a suitable choice when side-chain modification is not required, or when another orthogonal protecting group is used elsewhere in the peptide.
A. Causality Behind Experimental Choices
The stability of the Boc group to dilute acid and its lability in strong acid is the cornerstone of its utility in a "quasi-orthogonal" Fmoc/tBu strategy.[10] The Boc group on the Dab side-chain is designed to be removed simultaneously with other tBu-based side-chain protecting groups and the cleavage of the peptide from the resin.[11] The use of a strong acid like TFA facilitates the formation of a stable tert-butyl cation, leading to the deprotection of the amine.[11]
B. Protocol: Incorporation of Fmoc-Dab(Boc)-OH
This protocol details the standard manual coupling of Fmoc-Dab(Boc)-OH during Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Dab(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
20% Piperidine in DMF
-
Kaiser test reagents
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Nα-Fmoc group.[12]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a blue color).[12]
-
-
Amino Acid Activation:
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow/colorless) indicates complete coupling.[12]
-
If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step.
-
Once complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.
-
C. Final Cleavage and Deprotection of Dab(Boc)
The Boc group is removed during the final cleavage of the peptide from the resin.
Cleavage Cocktail Example (Reagent R):
-
95% TFA
-
2.5% Water
-
2.5% TIS
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).[14]
-
Agitate at room temperature for 2-4 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.[14]
III. The ivDde Group: Hydrazine-Labile Orthogonal Protection
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group provides a truly orthogonal protection strategy as it is cleaved under basic conditions that are distinct from both Fmoc and acid-labile group removal.[15][16] The ivDde group is stable to piperidine and TFA but is selectively removed with dilute hydrazine.[16] This makes it an excellent choice for complex syntheses involving on-resin cyclization or branching.
A. Causality Behind Experimental Choices
The orthogonality of the ivDde group stems from its unique lability to hydrazine.[15] A 2% solution of hydrazine in DMF is typically sufficient for its removal.[15][17] It is crucial to note that hydrazine will also remove the Nα-Fmoc group. Therefore, if the N-terminus needs to remain protected during side-chain modification, it should be protected with a Boc group.[15][16] The more sterically hindered ivDde group is generally preferred over the Dde group as it is more stable and less prone to migration during synthesis.[15][16]
B. Protocol: Selective Deprotection of Dab(ivDde)
Materials:
-
Peptide-resin containing a Dab(ivDde) residue (with N-terminal Boc protection if required)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel
Procedure:
-
Deprotection Solution: Prepare a fresh solution of 2% hydrazine monohydrate in DMF. Caution: Do not exceed 2% hydrazine, as higher concentrations can cause side reactions.[15]
-
ivDde Cleavage:
-
Swell the resin in DMF.
-
Drain the solvent and add the 2% hydrazine solution (approx. 25 mL per gram of resin).[16]
-
Allow the mixture to stand at room temperature for 3 minutes, then filter.[15][16]
-
Repeat the hydrazine treatment two more times for a total of three treatments.[15][16]
-
For more challenging deprotections, increasing the number of repetitions can be more effective than extending the reaction time.[17]
-
-
Washing:
-
Wash the resin thoroughly with DMF (at least 5 x 10 mL) to remove all traces of hydrazine and the cleaved protecting group.
-
The resin is now ready for subsequent on-resin modification at the Dab side-chain.
-
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Caption: General workflow for SPPS of Dab-containing peptides.
IV. Data Summary and Comparison
| Protecting Group | Chemical Structure | Deprotection Reagent | Key Features |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM with scavenger (TIS) | Highly acid-labile; allows selective deprotection in the presence of Boc/tBu groups.[4][5] |
| Boc | tert-Butyloxycarbonyl | Strong TFA (e.g., 95%) | Robust acid-labile group; stable to mild acid; removed during final cleavage.[10][11] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups; ideal for on-resin modifications.[15][16] |
Conclusion
The successful manual synthesis of peptides containing Fmoc-Dab relies on the judicious selection of an orthogonal side-chain protecting group. The Mtt, Boc, and ivDde groups each offer distinct advantages and deprotection chemistries, providing the synthetic peptide chemist with a versatile toolkit for creating complex and modified peptides. By understanding the causality behind the specific deprotection conditions and adhering to robust protocols, researchers can effectively leverage the unique properties of Dab to advance their research in drug development and chemical biology. Careful monitoring of coupling and deprotection steps, particularly when using the lactam-prone Fmoc-Dab(Mtt)-OH, is paramount to achieving high yields and purity.
References
-
Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]
-
Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(8), 488-96. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]
-
CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]
-
ResearchGate. (2026, January 4). The deprotection of Lys(Mtt) revisited | Request PDF. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Merck Millipore. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Ma, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 246-256. [Link]
-
ResearchGate. (2014, January 6). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?[Link]
-
Wang, P., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1-12. [Link]
-
Ye, Y., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 19(4), 847-851. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3246-3255. [Link]
-
Royal Society of Chemistry. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
Biotage. Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. [Link]
-
Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Falciani, C., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3589. [Link]
-
Asare, K. O., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 5(24), 7249-7252. [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Asare, K. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 5(24), 7249-7252. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aggregation in Peptide Sequences Containing Fmoc-Dab(Adpoc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of peptide aggregation during solid-phase peptide synthesis (SPPS) when incorporating the bulky, hydrophobicity-modifying amino acid, Fmoc-Dab(Adpoc)-OH.
Introduction: The Challenge of Fmoc-Dab(Adpoc)-OH and Aggregation
Fmoc-Dab(Adpoc)-OH is a valuable building block in peptide synthesis, prized for its ability to introduce a unique side-chain functionality. However, the Adpoc (1-(4-adamantylphenyl)-1-methylethoxycarbonyl) protecting group, while effective, introduces significant steric bulk and hydrophobicity. These characteristics can unfortunately promote inter- and intra-chain interactions of the growing peptide on the solid support, leading to aggregation.
Peptide aggregation is a primary cause of failed or low-yield syntheses.[1] It occurs when growing peptide chains associate through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, to form secondary structures like β-sheets.[1][2][3] This can lead to a cascade of problems, including:
-
Incomplete Fmoc deprotection: The aggregation can physically block the piperidine solution from accessing the N-terminal Fmoc group.[1]
-
Poor coupling efficiency: The N-terminus of the growing peptide chain can become inaccessible to the incoming activated amino acid, resulting in deletion sequences.[1]
-
Resin shrinking: A visible sign of on-resin aggregation is the collapse or clumping of the peptide-resin matrix.
This guide will walk you through identifying and resolving aggregation issues related to the use of Fmoc-Dab(Adpoc)-OH.
Part 1: Troubleshooting Guide - A Stepwise Approach to Mitigating Aggregation
If you suspect aggregation is occurring during your synthesis, follow these troubleshooting steps, starting with the simplest and most direct interventions.
Step 1: Visual and Analytical Confirmation of Aggregation
Question: How can I confirm that aggregation is the root cause of my synthesis problems?
Answer: Several signs can point to on-resin aggregation:
-
Visual Inspection: The peptide-resin may appear clumped or fail to swell properly.[4]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[1]
-
UV Monitoring (for automated synthesizers): In continuous flow synthesizers, aggregation is often indicated by a broadening and flattening of the Fmoc deprotection peak.[3]
A small-scale test cleavage and subsequent analysis by HPLC and mass spectrometry can definitively identify deletion sequences or other byproducts characteristic of aggregation-related synthesis failure.
Step 2: Modifying Synthesis Conditions
Question: What immediate changes can I make to my synthesis protocol to disrupt aggregation?
Answer: Optimizing your synthesis conditions is the first line of defense against aggregation.
-
Solvent Choice: The choice of solvent can significantly impact peptide-resin solvation and disrupt aggregation.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to Dimethylformamide (DMF) in solvating aggregating sequences.
-
Dimethyl Sulfoxide (DMSO): Adding 15-25% DMSO to DMF can enhance solvation, but be cautious as it can oxidize methionine residues.[5]
-
"Magic Mixture": For severe aggregation, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate at an elevated temperature (55°C) can be effective.
-
-
Chaotropic Salts: These salts disrupt hydrogen bonding and can be added to wash steps or coupling mixtures.
-
0.8 M NaClO₄ or LiCl in DMF
-
4 M KSCN in DMF
-
-
Elevated Temperature: Increasing the coupling temperature can often improve reaction kinetics and disrupt aggregation.
Table 1: Recommended Solvent Systems for Aggregation-Prone Sequences
| Solvent System | Composition | Notes |
| Standard | DMF or NMP | NMP is often a better choice for difficult sequences. |
| Enhanced Solvation | 15-25% DMSO in DMF/NMP | Improves solvation but carries a risk of methionine oxidation.[5] |
| High-Disruption | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Use at 55°C for highly problematic sequences. |
Step 3: Advanced Strategies - Incorporating Structure-Disrupting Elements
Question: If modifying the synthesis conditions isn't enough, what other tools can I use to combat aggregation?
Answer: When standard modifications fail, incorporating "kink-inducing" residues or backbone protection can physically prevent the formation of the β-sheet structures that lead to aggregation.
-
Pseudoprolines (Oxazolidines): These dipeptide derivatives introduce a temporary kink in the peptide backbone, disrupting secondary structure formation.[4] The native serine or threonine residue is regenerated during the final TFA cleavage.
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid (often glycine) effectively blocks hydrogen bond formation.[4][6] These protecting groups are also cleaved during the final TFA treatment.
Part 2: Frequently Asked Questions (FAQs)
Q1: At what point in the synthesis is aggregation most likely to occur when using Fmoc-Dab(Adpoc)-OH?
A1: Aggregation is sequence-dependent but is generally less likely before the fifth or sixth residue and becomes more probable as the peptide chain elongates.[1][4] The presence of the bulky and hydrophobic Fmoc-Dab(Adpoc)-OH should be considered a high-risk factor, especially when it is in proximity to other hydrophobic residues.
Q2: Can the choice of resin influence aggregation?
A2: Absolutely. A lower substitution resin (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, thereby reducing the likelihood of inter-chain aggregation.[4][7] Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), can also improve solvation and mitigate aggregation.
Q3: Are there specific coupling reagents that are more effective for aggregation-prone sequences?
A3: While the primary issue in aggregation is the inaccessibility of the N-terminus, using a more potent activation method can sometimes help. Reagents like HATU, HBTU, or PyBOP are generally effective. For extremely difficult couplings, extending the reaction time or performing a double coupling is recommended.
Q4: Can sonication help to break up aggregated peptide-resin?
A4: Yes, sonication can be a useful physical method to temporarily disrupt aggregates and improve reagent access to the reactive sites on the peptide-resin.[4] It can be applied during coupling or deprotection steps.
Q5: How does the Adpoc protecting group on Dab compare to other side-chain protecting groups in terms of inducing aggregation?
A5: The Adpoc group is exceptionally bulky and hydrophobic due to the adamantyl and phenyl moieties. This combination makes it more prone to inducing aggregation compared to smaller, more common protecting groups like Boc (tert-butyloxycarbonyl) or Trt (trityl). Therefore, when designing a synthesis that includes Fmoc-Dab(Adpoc)-OH, it is prudent to anticipate potential aggregation issues and proactively implement some of the strategies outlined in this guide.
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Protocol for Incorporating a Pseudoproline Dipeptide
-
Identify a Ser or Thr residue in your sequence that is a good candidate for pseudoproline insertion.
-
In your synthesis program, replace the individual couplings of the two amino acids with a single coupling of the corresponding Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide.
-
Use standard coupling conditions (e.g., HATU/DIPEA in DMF). A 5-fold excess of the dipeptide is typically sufficient for a 1-hour coupling.
-
Proceed with the synthesis as usual. The pseudoproline will be converted back to the native Ser or Thr residue during the final TFA cleavage.
Diagram 1: Workflow for Troubleshooting Aggregation
Caption: A stepwise workflow for diagnosing and resolving on-resin peptide aggregation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(92), 13861-13864. DOI: 10.1039/C9CC08421E. Retrieved from [Link]
- Otvos, L., et al. (1989). The effect of β-sheet-disrupting peptides on the aggregation of the amyloid β-protein. Journal of Molecular Biology, 210(4), 771-780.
-
Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]
-
American Peptide Society. (2025, December 18). Taming Aggregation. Retrieved from [Link]
-
Auer, S., et al. (2008). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1867), 1335-1348. DOI: 10.1098/rsta.2007.2159. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Sequence-dependent aggregation leads to "difficult couplings", which... [Image]. Retrieved from [Link]
-
Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
preventing premature Adpoc cleavage during acidic handling
Welcome to the Adpoc Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who utilize the Adpoc (Acid-Deprotectable Propargyloxycarbonyl) protecting group in their workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent premature cleavage of the Adpoc group during acidic handling steps, ensuring the integrity of your compounds and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Adpoc protecting group and why is it acid-labile?
The Adpoc (Acid-Deprotectable Propargyloxycarbonyl) group is a state-of-the-art protecting group designed for the temporary protection of amine functionalities in complex molecules, particularly in peptide synthesis and the development of antibody-drug conjugates (ADCs). Its lability in acidic conditions stems from the carbamate linkage to the protected amine. Under acidic conditions, the oxygen atom of the carbamate is protonated, initiating a cascade of electronic shifts that ultimately lead to the cleavage of the C-O bond and the release of the free amine.[1][2] The stability of the resulting carbocation intermediate is a key driver of this cleavage process.
Q2: At what pH range is the Adpoc group typically stable?
The Adpoc group is designed to be stable under neutral and basic conditions (pH > 7). However, its stability significantly decreases as the pH drops. While the exact pH at which cleavage begins can be influenced by factors such as temperature and the specific acidic species present, premature cleavage can be observed at pH values below 5. For complete and efficient deprotection, a strongly acidic environment (pH < 2), often with reagents like trifluoroacetic acid (TFA), is typically employed.[3][4]
Q3: What are the most common experimental steps where premature Adpoc cleavage occurs?
Premature cleavage of the Adpoc group is most frequently encountered during:
-
Lyophilization: If the sample contains residual acids (e.g., TFA from a previous step) and is reconstituted in a non-buffered solvent.
-
HPLC Purification: When using acidic mobile phases, prolonged exposure can lead to partial deprotection.
-
Handling of antibody-drug conjugate (ADC) intermediates: Certain formulation buffers or acidic conditions used for other modifications can compromise the integrity of the Adpoc-protected payload.
-
Storage: Long-term storage of Adpoc-protected compounds in acidic or non-pH-controlled environments can result in gradual degradation.
Troubleshooting Guides
Issue 1: Premature Adpoc Cleavage During HPLC Purification
Symptoms:
-
Appearance of an unexpected peak corresponding to the deprotected amine in the chromatogram.
-
Reduced yield of the desired Adpoc-protected compound.
-
Mass spectrometry analysis of the unexpected peak confirms the loss of the Adpoc group.
Root Cause Analysis:
The acidic mobile phases commonly used in reverse-phase HPLC (e.g., 0.1% TFA in water/acetonitrile) can be harsh enough to cause gradual cleavage of the Adpoc group, especially with extended run times or at elevated temperatures.
Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| Use a Milder Acid Modifier | Replace 0.1% TFA with 0.1% formic acid or 0.1% acetic acid in the mobile phase. | Formic acid and acetic acid are weaker acids than TFA, creating a less harsh acidic environment that can significantly reduce the rate of Adpoc cleavage while still providing good peak shape. |
| Reduce Run Time | Optimize the HPLC gradient to minimize the time the compound is exposed to the acidic mobile phase. | Less time on the column translates to less opportunity for the acid to induce cleavage. |
| Temperature Control | Run the HPLC at a lower temperature (e.g., 4-10 °C). | Chemical reactions, including acid-catalyzed cleavage, are generally slower at lower temperatures. |
| Post-Purification Neutralization | Immediately after collecting the fractions containing the Adpoc-protected compound, add a small amount of a basic solution (e.g., a dilute solution of ammonium bicarbonate) to neutralize the acid. | This will raise the pH of the collected fractions, preventing further cleavage during subsequent handling and storage. |
Issue 2: Adpoc Cleavage During Lyophilization
Symptoms:
-
The lyophilized powder contains a significant amount of the deprotected compound.
-
Inconsistent results in subsequent experiments using the lyophilized material.
Root Cause Analysis:
If the sample contains residual acid (e.g., from an HPLC purification step) before lyophilization, the concentration of the acid increases as the solvent is removed. This highly concentrated acidic environment can cause substantial cleavage of the Adpoc group.
Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| Thorough Acid Removal | Before lyophilization, ensure all volatile acids like TFA are removed by co-evaporation with a suitable solvent (e.g., dichloromethane or isopropanol). | This removes the source of the acidic environment that causes cleavage during lyophilization. |
| Buffering the Sample | If compatible with the compound and downstream applications, add a volatile buffer (e.g., ammonium bicarbonate) to the sample before lyophilization. | The buffer will help to maintain a non-acidic pH as the sample is concentrated, protecting the Adpoc group. |
| Direct Use After Purification | If possible, use the purified Adpoc-protected compound directly from the neutralized HPLC fractions without lyophilization. | This avoids the concentrating effect of lyophilization altogether. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Detecting Premature Adpoc Cleavage
This method is designed to quickly assess the purity of your Adpoc-protected compound and detect any premature cleavage.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: The deprotected compound will typically have a shorter retention time than the Adpoc-protected compound due to its increased polarity.[5]
Protocol 2: Small-Scale pH Stability Test
This protocol helps determine the pH stability of your specific Adpoc-protected compound.
-
Prepare a series of buffers with pH values ranging from 3 to 7 (e.g., citrate, phosphate, and borate buffers).
-
Dissolve a small amount of your Adpoc-protected compound in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each solution and analyze by analytical HPLC (Protocol 1) to quantify the percentage of intact Adpoc-protected compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for premature Adpoc cleavage.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Difficult Sequences Involving Diaminobutyric Acid (Dab)
Status: Operational Agent: Senior Application Scientist Ticket: #DAB-SPPS-OPTIMIZATION Subject: Troubleshooting Lactamization, Aggregation, and Orthogonal Deprotection in Dab-Containing Peptides
Welcome to the Specialized Support Hub
You are likely here because your mass spectrometry data shows a deletion sequence (–18 Da or –101 Da mass difference), or your coupling efficiency has inexplicably dropped at a specific residue.
2,4-Diaminobutyric acid (Dab) is a potent tool for peptide stapling and improving metabolic stability, but it presents a unique chemical hazard: The Gamma-Lactam Trap. Unlike Lysine (4-carbon side chain) or Ornithine (3-carbon), Dab (2-carbon) possesses a specific geometry that favors rapid intramolecular nucleophilic attack, leading to irreversible chain termination.
This guide bypasses standard protocols to address the mechanistic root causes of these failures.
Module 1: The Lactamization Crisis (The "Gamma-Lactam Trap")
Symptom:
-
Mass spec shows a peak corresponding to [Expected Mass - 18 Da] (dehydration).
-
Truncated sequences appearing exactly at the Dab residue.
-
Inability to acylate the N-terminal of the Dab residue.
The Mechanism:
When the
Visualizing the Trap
Figure 1: The kinetic competition between chain elongation and lethal lactamization.
Troubleshooting Protocol
Q: I am using Fmoc-Dab(Mtt)-OH and seeing low yields. Why? A: While Mtt is acid-labile, it is bulky. However, recent reports suggest that even Fmoc-Dab(Mtt)-OH can undergo slow lactamization during slow couplings or if the Mtt group is partially compromised by acidic additives (like Oxyma/HOBt) in the coupling mixture over long durations.
Corrective Actions:
-
Standard Linear Sequences: If you do not need to modify the Dab side chain later, never use Mtt or Alloc. Use Fmoc-Dab(Boc)-OH . The Boc group is stable to base (piperidine) and coupling conditions, completely preventing lactamization until global cleavage.
-
Branching/Cyclization Required: If you must use Fmoc-Dab(Mtt)-OH:
-
Avoid Pre-activation: Do not mix Fmoc-Dab(Mtt)-OH with HATU/DIPEA in a vial before adding to the resin. Add the amino acid to the resin first, then add the activator.
-
Base Control: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA to reduce base-catalyzed side reactions.
-
Module 2: Orthogonal Deprotection (Mtt & ivDde)
Symptom:
-
Incomplete removal of the side-chain protecting group.
-
Loss of the Fmoc group during side-chain deprotection (specifically with ivDde).
-
Re-attachment of the Mtt cation to Tryptophan residues.
The Solution: Selective deprotection requires strict control of acidity (Mtt) or nucleophilicity (ivDde).
Protocol A: Mtt Removal (Acid Labile)
Target: Removal of Mtt without cleaving the peptide from the resin (Rink Amide/Wang).
-
Wash: DCM (3 x 1 min). Crucial: DCM swells the resin better for this step than DMF.
-
Cocktail: 1% TFA (v/v) + 5% TIS (Triisopropylsilane) in DCM.
-
Note: The TIS is mandatory.[1] The Mtt cation is highly reactive and will alkylate Trp or Cys residues if not scavenged immediately.
-
-
Cycle: Treat resin for 2 minutes. Filter. Repeat until the yellow/orange color (characteristic of trityl cation) no longer appears in the filtrate (typically 5-8 times).
-
Neutralization: Wash with 5% DIPEA in DMF (3 x 2 min). Essential: The amine is currently a TFA salt and will not couple if this step is skipped.
Protocol B: ivDde Removal (Hydrazine Labile)
Target: Removal of ivDde for branching.
-
Cocktail: 2% Hydrazine monohydrate in DMF.
-
Cycle: 3 x 10 minutes.
-
Warning: Hydrazine can partially remove Fmoc groups. Ensure the N-terminus is either Boc-protected or Fmoc-protected (and you are willing to accept some Fmoc loss, though ivDde is usually removed after N-terminal capping).
-
Dab Specific Risk: The free amine of a neighboring Dab can attack the ivDde group of an adjacent residue (N to N migration). Keep deprotection times optimized.
Module 3: Peptide Stapling (Lactam Bridges)
Symptom:
-
Failure to cyclize on-resin.[2]
-
Polymerization (inter-molecular instead of intra-molecular).
The Strategy: Dab is often paired with Asp (i, i+4) or Glu to form constrained helices. The shorter side chain of Dab (compared to Lys) creates a tighter staple, often resulting in better helical reinforcement but higher ring strain.
Comparative Bridge Spans
| Residue Pair | Bridge Size (Atoms) | Helical Stabilization | Strain |
| Dab – Asp | 16 | High (Tight) | High |
| Orn – Asp | 17 | Moderate | Moderate |
| Lys – Asp | 18 | Standard | Low |
| Dab – Glu | 17 | Moderate | Moderate |
On-Resin Cyclization Workflow
Figure 2: Optimized workflow for forming Dab-Asp lactam bridges.
Critical Technical Note: For Dab-Asp cyclization, PyOxim or HATU are preferred over PyBOP due to faster kinetics required to overcome the ring strain of the 16-atom macrocycle.
Module 4: Aggregation & Solubility
Symptom:
-
Dab-rich sequences often become hydrophobic or form
-sheets, leading to "difficult sequences" where coupling stops.
Troubleshooting Table:
| Issue | Cause | Solution |
| Coupling Stops at Dab | Aggregation ( | Use Pseudoproline dipeptides at Ser/Thr/Cys positions preceding Dab. |
| Insoluble Crude | Isoelectric point (pI) issues | Incorporate N-Methyl-Dab (if available) to disrupt H-bonding, or add a PEG spacer. |
| Racemization | High Temp Coupling | Dab is less prone to racemization than Cys/His, but keep coupling < 50°C. Use Oxyma Pure/DIC instead of HATU/Base. |
References
-
Fmoc-Dab(Mtt)
- Wu, Y., et al. (2016). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Royal Society of Chemistry.
-
Microwave-Assisted Cyclization
- Cai, M., et al. (2015). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. NIH / PubMed Central.
-
Lactam Bridge Structural Effects
-
Marta, S., et al. (2022).[3] Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science.
-
-
General SPPS Troubleshooting
- Sigma-Aldrich / Merck. Protocols for Fmoc SPPS.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Dab(Adpoc)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of building blocks is paramount. Non-canonical amino acids like L-α,γ-diaminobutyric acid (Dab) are frequently incorporated to introduce branching, for cyclization, or as a scaffold for conjugation. The effective use of Dab hinges on the strategic selection of a side-chain protecting group. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-Dab(Adpoc)-OH, contrasting it with other common alternatives.
The Critical Role of Side-Chain Protection in Fmoc SPPS
In modern peptide synthesis, the Fmoc/tBu strategy is the gold standard, prized for its mild reaction conditions.[1][] This methodology relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][] The Nα-Fmoc group, which protects the amino terminus of the growing peptide chain, is labile to mild base (typically piperidine), while side-chain protecting groups are labile to strong acid (typically trifluoroacetic acid, TFA).[1][5]
For di-amino acids like Dab, protecting the side-chain (γ-amino) is essential to prevent unwanted branching and side reactions during synthesis.[6] The choice of this protecting group influences not only the synthesis strategy but also the final purification and analysis.
A Closer Look: The Adpoc Protecting Group
The 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group is a tertiary alcohol-derived urethane protecting group, analogous to the more common tert-butyloxycarbonyl (Boc) group but with significantly increased steric bulk and acid lability.[7][8]
-
Mechanism of Lability: The Adpoc group is classified as highly acid-labile.[7] Its removal is initiated by protonation, followed by the formation of a highly stable tertiary carbocation stabilized by the bulky adamantyl cage. This high stability accelerates the cleavage rate compared to less substituted groups like Boc.
-
Orthogonality in Fmoc Synthesis: The Adpoc group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal, making it fully compatible with the standard Fmoc/tBu orthogonal scheme.[3] It is removed during the final global deprotection step using a strong acid cocktail, typically TFA-based.[9]
Comparative Analysis: Adpoc vs. Alternative Protecting Groups for Dab
The selection of a side-chain protecting group for Dab is a critical decision based on the desired synthesis outcome, potential side reactions, and intended downstream modifications. The Adpoc group offers a unique profile compared to other commercially available options like Boc, Mtt, and Dde.
| Protecting Group | Lability Condition | Orthogonality to Fmoc | Key Advantages | Impact on HPLC Analysis & Potential Issues |
| Adpoc (acid-labile) | Highly Acid-Labile (e.g., dilute TFA, faster than Boc)[7][8] | Yes . Stable to base.[3] | Extremely rapid and clean cleavage under acidic conditions due to stable carbocation formation. | Pro: Clean deprotection reduces side-product peaks. Con: Premature loss in very sensitive syntheses is a theoretical risk. Incomplete removal would result in a significantly more hydrophobic, earlier-eluting peak in RP-HPLC. |
| Boc (acid-labile) | Acid-Labile (e.g., 95% TFA)[6] | Yes . The standard for Fmoc/tBu strategy.[1] | Well-established, cost-effective, and reliable for most applications. | Pro: Predictable behavior. Con: Incomplete removal (a common issue) leads to a more hydrophobic peptide peak. Can be difficult to separate from the desired product. |
| Mtt (highly acid-labile) | Very Highly Acid-Labile (e.g., 1-5% TFA in DCM) | Yes . Stable to base. | Allows for selective on-resin deprotection for side-chain modification or cyclization without cleaving other acid-labile groups. | Pro: Enables complex synthetic routes. Con: Can undergo rapid intramolecular lactamization during coupling, leading to failed synthesis and multiple impurity peaks.[10] |
| Dde (hydrazine-labile) | 2-5% Hydrazine in DMF | Yes . Stable to acid and base. | Fully orthogonal to both Fmoc and tBu groups, allowing a third dimension of selective deprotection. | Pro: Ideal for branched or complex peptides. Con: Requires an additional, distinct deprotection step. Incomplete removal results in a major, well-separated impurity peak. |
Workflow for Synthesis and Analysis of a Dab(Adpoc)-Containing Peptide
The overall process from synthesis to analysis is a multi-step workflow designed to ensure the integrity of the final product. The use of Fmoc-Dab(Adpoc)-OH fits seamlessly into the standard Fmoc-SPPS protocol.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) fluoride, a useful reagent for synthesis of a new class of protected amino-acids with advantageous properties for peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
mass spectrometry characterization of Fmoc-Dab(Adpoc)-OH peptides
Technical Comparison: Mass Spectrometry Characterization of Fmoc-Dab(Adpoc)-OH Peptides
Executive Summary
Fmoc-Dab(Adpoc)-OH (N-alpha-Fmoc-N-gamma-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-2,4-diaminobutyric acid) represents a specialized tool in the peptide chemist’s arsenal, primarily utilized to overcome solubility issues and enable "soft" acid deprotection strategies that are impossible with standard Boc protection.
While Fmoc-Dab(Boc)-OH remains the commodity standard for solid-phase peptide synthesis (SPPS), its removal requires high concentrations of trifluoroacetic acid (TFA), which can degrade sensitive post-translational modifications (PTMs). In contrast, the Adpoc group offers a unique mass spectrometry (MS) profile characterized by a distinct lipophilic shift and a diagnostic carbocation fragment (m/z 177.16 ), allowing for precise monitoring of synthesis and impurity profiling.
This guide details the MS characterization of Adpoc-protected Dab peptides, comparing them against Boc and ivDde alternatives.
Chemical Architecture & MS Mechanism
The Adpoc Moiety
Unlike the tert-butyl group in Boc, the Adpoc group contains a bulky adamantyl cage.[1] This structure imparts two critical properties for characterization:
-
Significant Hydrophobicity: It dramatically increases the retention time (RT) on Reverse-Phase HPLC (RP-HPLC), separating the target peptide from deletion sequences (impurities lacking the amino acid).
-
Hyper-Acid Sensitivity: The tertiary carbocation formed upon cleavage, the 2-(1-adamantyl)-2-propyl cation , is exceptionally stable. This allows removal with dilute acid (1–5% TFA), whereas Boc requires 25–50% TFA.
Mass Spectrometry Fragmentation Pathway
In Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), the Adpoc group exhibits a characteristic fragmentation pattern.
-
Intact Mass Shift: The Adpoc group adds 221.15 Da to the peptide mass (replacing one proton).
-
Diagnostic Ion: Under Collision-Induced Dissociation (CID) or even Source-Induced Dissociation (SID), the Adpoc group cleaves to generate a stable carbocation at m/z 177.16 .
Figure 1: Adpoc Fragmentation Mechanism
Caption: Mechanism of Adpoc cleavage during MS analysis. The formation of the stable adamantyl-propyl cation (m/z 177.16) is the primary diagnostic signature.
Comparative Analysis: Adpoc vs. Alternatives
The following table contrasts Fmoc-Dab(Adpoc)-OH with its primary competitors: the standard Boc and the orthogonal ivDde.
Table 1: Technical Comparison of Side-Chain Protecting Groups for Dab
| Feature | Fmoc-Dab(Adpoc)-OH | Fmoc-Dab(Boc)-OH | Fmoc-Dab(ivDde)-OH |
| Mass Shift (Monoisotopic) | +221.15 Da | +100.05 Da | +206.13 Da |
| Diagnostic Fragment Ion | m/z 177.16 (Adamantyl cation) | m/z 57.07 (t-Butyl cation) | m/z 207.1 (ivDde intact) |
| Cleavage Condition | Dilute TFA (1–5%) in DCM | Conc. TFA (25–95%) | Hydrazine (2%) in DMF |
| RP-HPLC Retention | High Shift (Hydrophobic handle) | Moderate Shift | Moderate Shift |
| Primary Utility | Purification handle; "Soft" cleavage; Preventing lactamization. | Standard synthesis; Cost-effective. | Orthogonal branching; Cyclization. |
| Acid Stability | Low (Cleaves in dilute acid) | High (Stable to dilute acid) | Very High (Stable to TFA) |
Experimental Protocol: Characterization Workflow
This protocol describes the method for verifying the incorporation of Fmoc-Dab(Adpoc)-OH and monitoring its selective deprotection.
Phase 1: Synthesis & Micro-Cleavage
-
Coupling: Couple Fmoc-Dab(Adpoc)-OH (3 eq) using DIC/Oxyma Pure to the resin-bound peptide.
-
Resin Test: Remove a small aliquot (approx. 5 mg resin).
-
Selective Cleavage (Adpoc Removal Only):
-
Treat resin with 2% TFA / 2% TIS / 96% DCM for 5 x 2 minutes.
-
Note: This removes Adpoc but leaves other Boc/tBu groups intact (if present).
-
-
Full Cleavage (Standard):
-
Treat a separate aliquot with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Phase 2: LC-MS Analysis
-
Instrument: ESI-QTOF or Orbitrap (High Resolution recommended).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5–95% Acetonitrile with 0.1% Formic Acid.
Figure 2: Analytical Workflow & Decision Tree
Caption: Workflow for differential characterization. Path A confirms Adpoc lability; Path B confirms total sequence integrity.
Data Interpretation & Troubleshooting
Identifying the Adpoc Signature
When analyzing a peptide where the Adpoc group has not been fully removed (e.g., monitoring reaction progress), look for:
-
Mass Delta: The protected species will be +221.15 Da heavier than the target Dab-peptide.
-
In-Source Fragmentation: In the Total Ion Chromatogram (TIC), you may see the deprotected peptide peak co-eluting with the protected species if the ionization energy is too high.
-
Solution: Lower the cone voltage or declustering potential to preserve the Adpoc group during ionization.
-
-
The "Ghost" Peak: A sharp peak at low m/z (177.16) often appears in the solvent front or background if Adpoc byproducts are not fully washed away.
Common Issues
-
Premature Removal: Because Adpoc is hyper-acid sensitive, using acidic matrices (like CHCA) in MALDI or high concentrations of formic acid in LC buffers can cause partial degradation during analysis.
-
Recommendation: Use neutral pH buffers (Ammonium Acetate) if analyzing the intact protected peptide is required.
-
References
-
Novabiochem (Merck). (2024). Fmoc-Dab(Adpoc)-OH Product Specification and Solubility Profile. Retrieved from
- Voelter, W., & Müller, J. (1990). Adpoc: A new acid-labile protecting group for peptide synthesis. Liebigs Annalen der Chemie.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from
Sources
A Comparative Guide to Adpoc and Mtt Protecting Groups for Orthogonal Solid-Phase Peptide Synthesis
Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity.[1][2] The concept of "orthogonality" is the cornerstone of this strategy, referring to the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific conditions without affecting the others.[3] This allows for precise, site-specific modifications of the peptide while it is still anchored to the solid support, such as the introduction of branches, cyclization, or the attachment of labels and drug conjugates.[4][]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. Here, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are shielded by acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[6] While this provides a robust framework, the synthesis of highly complex peptides often necessitates an even finer degree of control. This has led to the development of "super-orthogonal" or "quasi-orthogonal" protecting groups for side chains, which can be cleaved under exceptionally mild conditions that leave even standard acid-labile groups like Boc and tBu intact.
This guide provides an in-depth technical comparison of two such highly acid-labile protecting groups used for the ε-amino group of lysine: Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl) and Mtt (4-methyltrityl). We will delve into their chemical nature, deprotection mechanisms, and provide experimental protocols to rigorously assess their orthogonality, enabling researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A Closer Look at Adpoc and Mtt
The Mtt (4-Methyltrityl) Group: A Well-Established Tool
The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are known for their significant acid lability. It is commonly used to protect the side chains of lysine, ornithine, and histidine.
-
Chemical Structure: The Mtt group is a triphenylmethyl moiety with a methyl group on one of the phenyl rings. This methyl group, through its electron-donating inductive effect, further stabilizes the trityl carbocation that forms upon cleavage, enhancing its lability compared to the parent trityl (Trt) group.
-
Cleavage Mechanism: The deprotection of Mtt proceeds via an acid-catalyzed SN1 mechanism. Protonation of the ether oxygen (in the case of hydroxyl protection) or the amine nitrogen (for amino protection) is followed by the departure of the highly stabilized 4-methyltrityl carbocation. This carbocation is a potent electrophile and must be "scavenged" to prevent side reactions with sensitive residues like tryptophan or methionine.
-
Deprotection Conditions: The key advantage of the Mtt group is its cleavage under extremely mild acidic conditions. It can be efficiently removed using a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM) , often in the presence of a scavenger like triisopropylsilane (TIS).[7] These conditions are mild enough to leave most other acid-labile groups, such as Boc, tBu, and the peptide's linkage to many common resins (like Wang or Rink Amide), completely intact.
The Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl) Group: A Challenger for Extreme Acid Lability
The Adpoc group is a urethane-type protecting group designed for extreme acid sensitivity. Its structure is based on the tert-butyloxycarbonyl (Boc) group, but with a significant modification to enhance its lability.
-
Chemical Structure: The Adpoc group is 1-(1-Adamantyl)-1-methylethoxycarbonyl. The adamantyl moiety is a bulky, rigid, and highly lipophilic diamondoid hydrocarbon. This structure plays a crucial role in the group's properties.
-
Cleavage Mechanism: Similar to the Boc group, the cleavage of Adpoc is an acid-catalyzed elimination reaction. Protonation of the carbonyl oxygen leads to the formation of a tertiary carbocation. The presence of the bulky adamantyl group provides substantial steric and electronic stabilization to this carbocation, making it significantly more stable than the tert-butyl carbocation formed from Boc cleavage. This enhanced carbocation stability is the reason for the Adpoc group's extreme acid lability.
-
Deprotection Conditions: The Adpoc group is designed to be cleaved under very mild acidic conditions, even milder than those required for Mtt.[8] It is reported to be hydrogenolysis-stable, adding to its orthogonal potential.[8] While specific quantitative data is less prevalent in readily available literature compared to Mtt, its structure strongly suggests cleavage with very dilute acid, likely in the range of 0.5-1% TFA in DCM.
Head-to-Head Comparison: Assessing Orthogonality
The central question for the peptide chemist is: how truly orthogonal are these protecting groups to the standard Fmoc/tBu strategy? A protecting group's utility is defined by its ability to be removed with 100% efficiency under its specific cleavage conditions while remaining 100% intact during all other steps of the synthesis, particularly the repeated Nα-Fmoc deprotection cycles (typically 20% piperidine in DMF) and the final global deprotection/cleavage from the resin (typically 95% TFA).
Data Presentation: Cleavage Condition Summary
| Protecting Group | Structure | Typical Cleavage Reagent | Stability to 20% Piperidine/DMF | Stability to 95% TFA/Scavengers |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | N/A (Labile) | Stable |
| Boc | tert-Butyloxycarbonyl | >50% TFA in DCM | Stable | Labile |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM with Scavengers | Stable | Labile |
| Adpoc | 1-(1-Adamantyl)-1-methylethoxycarbonyl | ~0.5-1% TFA in DCM (Predicted) | Stable | Labile |
Experimental Protocols for Orthogonality Assessment
To rigorously evaluate the orthogonality of Adpoc and Mtt, a series of controlled experiments must be performed. The following protocols are designed as a self-validating system, incorporating control peptides and robust analytical methods.
Model Peptide Sequence
A simple model peptide is sufficient for this assessment. A good sequence would be: H-Ala-Lys(Side-Chain PG)-Ala-Gly-Leu-Val-RinkAmide-Resin
Where "Side-Chain PG" is either Adpoc or Mtt . The Rink Amide resin will yield a C-terminal amide upon final cleavage.
Experiment 1: Stability to Fmoc Deprotection Conditions
Objective: To confirm that the Adpoc and Mtt groups are completely stable to the repeated basic treatments used for Fmoc removal.
Methodology:
-
Synthesize the model peptide H-Ala-Lys(PG)-Ala-Gly-Leu-Val-RinkAmide-Resin, where PG is Adpoc or Mtt.
-
After synthesis, subject the peptide-resin to extended treatment with 20% piperidine in DMF (e.g., 2 hours at room temperature). This simulates a much longer exposure than a typical SPPS workflow.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave a small portion of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the cleaved peptide by HPLC and Mass Spectrometry (MS).
Expected Outcome: The HPLC trace should show a single major peak corresponding to the full-length peptide with the side-chain protection intact. The MS analysis should confirm the expected mass of H-Ala-Lys(PG)-Ala-Gly-Leu-Val-NH₂. The absence of a peak corresponding to the deprotected lysine side chain (H-Ala-Lys-Ala-Gly-Leu-Val-NH₂) confirms stability.
Experiment 2: Selective On-Resin Deprotection
Objective: To determine the optimal conditions for the selective removal of Adpoc and Mtt while the peptide remains on the resin and other protecting groups (if present) remain intact.
Methodology:
-
Synthesize the model peptide as in Experiment 1.
-
Divide the resin into several batches.
-
For Mtt: Treat batches with 1% TFA / 5% TIS in DCM for increasing durations (e.g., 5x2 min, 10x2 min, 15x2 min).
-
For Adpoc: Treat batches with varying concentrations of TFA (e.g., 0.5%, 1%, 2%) with 5% TIS in DCM for a fixed duration (e.g., 10x2 min).
-
After treatment, wash the resin thoroughly with DCM, a neutralizing base (e.g., 5% DIPEA in DMF), and then DMF and DCM again.
-
Cleave the peptide from each batch using the standard 95% TFA cocktail.
-
Analyze each sample by HPLC and MS.
Expected Outcome: This experiment will identify the conditions that lead to complete removal of the target protecting group (a single peak in HPLC with the mass of the fully deprotected peptide) without premature cleavage from the resin. The optimal condition is the mildest one that achieves complete deprotection.
Experiment 3: Orthogonality Assessment with a Boc-Protected Residue
Objective: To demonstrate true orthogonality by selectively cleaving Adpoc or Mtt in the presence of a standard acid-labile Boc group.
Methodology:
-
Synthesize a modified model peptide: H-Ala-Lys(PG)-Asp(OtBu)-Gly-Leu-Val-RinkAmide-Resin , where PG is Adpoc or Mtt.
-
Perform the selective on-resin deprotection of the Adpoc/Mtt group using the optimal conditions determined in Experiment 2.
-
After deprotection and washing, cleave the peptide from the resin using the standard 95% TFA cocktail.
-
Analyze the cleaved peptide by HPLC and MS.
Expected Outcome: After the selective deprotection step and before the final cleavage, the Asp(OtBu) group should remain intact. The final analysis after 95% TFA cleavage should show a single peak corresponding to the fully deprotected peptide H-Ala-Lys-Asp-Gly-Leu-Val-NH₂. This demonstrates that the mild acid treatment for Adpoc/Mtt removal did not affect the more robust OtBu group.
Visualizing the Workflows and Mechanisms
Diagrams
Discussion and Recommendations
Both Mtt and Adpoc offer the ability to selectively deprotect a lysine side chain under conditions significantly milder than those used for global deprotection, making them invaluable tools for complex peptide synthesis.
-
When to Choose Mtt: The Mtt group is a well-characterized and widely used protecting group. Its cleavage conditions (1-2% TFA/DCM) are well-established, and its behavior in SPPS is predictable. It is an excellent choice for syntheses requiring on-resin cyclization, branching, or attachment of moieties where other acid-labile groups like Boc need to be preserved. The wealth of literature available for Mtt provides a high degree of confidence for the researcher.
-
When to Consider Adpoc: The Adpoc group, based on its chemical structure, is likely even more acid-labile than Mtt. This would make it the preferred choice when working with exceptionally sensitive peptide sequences or when an even greater margin of safety is required to prevent any premature loss of other acid-labile groups. Its hydrogenolysis stability also provides an orthogonal advantage over benzyl-type protecting groups. However, given the sparser literature, researchers choosing Adpoc should be prepared to perform rigorous optimization studies, such as those outlined in Experiment 2, to fine-tune the deprotection conditions for their specific sequence.
Conclusion
The choice between Adpoc and Mtt for the orthogonal protection of lysine depends on the specific demands of the synthetic target. Mtt stands as a reliable and well-documented option for a wide range of applications requiring high acid lability. Adpoc presents a potentially even more labile alternative, ideal for syntheses demanding the utmost mildness in deprotection conditions. By employing the systematic experimental assessments detailed in this guide, researchers can confidently select and implement the optimal protecting group strategy, unlocking the potential to synthesize increasingly complex and novel peptide architectures.
References
-
Kalbacher, H., & Voelter, W. (1978). 1-(1-Adamantyl)-1-methylethoxycarbonyl: Eine neue Schutzgruppe für Peptidsynthesen. Angewandte Chemie, 90(12), 998-999. [Link]
-
Kalbacher, H., & Voelter, W. (1980). 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) fluoride, a useful reagent for synthesis of a new class of protected amino-acids with advantageous properties for peptide synthesis. Journal of the Chemical Society, Chemical Communications, (24), 1265-1266. [Link]
-
Wikipedia contributors. (n.d.). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(1-Adamantyl)-1-methylethoxycarbonylgruppe – Wikipedia [de.wikipedia.org]
validating Adpoc removal efficiency using analytical HPLC
Technical Comparison Guide: Validating Adpoc Removal Efficiency via Analytical HPLC
Executive Summary In the high-stakes landscape of peptide therapeutics and peptidomimetic drug development, the Adpoc (2-(1-adamantyl)-2-propyl oxycarbonyl) protecting group serves as a critical tool for orthogonal protection strategies. Unlike the standard Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, Adpoc offers a unique lability profile—cleavable under mild acidic conditions (e.g., dilute TFA) while retaining significant lipophilicity that aids in the purification of intermediate fragments.
However, the very lipophilicity that makes Adpoc useful presents a validation challenge: Adpoc-protected species elute significantly later than their deprotected counterparts , often requiring specialized HPLC gradients to avoid "ghost peaks" or false-positive completion results. This guide provides a definitive, self-validating protocol for quantifying Adpoc removal efficiency, comparing it objectively against Boc and Fmoc baselines.
Part 1: The Adpoc Advantage & Comparative Analysis
To validate removal efficiency, one must first understand the physicochemical distinction between Adpoc and its alternatives. The Adpoc group utilizes the bulky adamantane cage to stabilize the carbocation intermediate during acidolysis, making it roughly 10^3 times more acid-labile than the Boc group .
Table 1: Comparative Removal Kinetics & Analytical Challenges
| Feature | Adpoc (Target) | Boc (Alternative) | Fmoc (Alternative) |
| Cleavage Mechanism | Acidolysis (Mild) | Acidolysis (Strong) | Beta-elimination (Base) |
| Standard Reagent | 1–3% TFA in DCM | 50% TFA in DCM | 20% Piperidine in DMF |
| Byproduct | 2-(1-adamantyl)-2-propanol / alkene | Isobutylene + CO₂ | Dibenzofulvene |
| HPLC Challenge | Extreme Hydrophobicity: Protected peptide elutes at high %B (often >80%). | Volatility: Byproducts are volatile; protected peptide elutes moderately. | UV Interference: Byproduct absorbs strongly at 214/254 nm. |
| Removal Efficiency | Very High (Fast kinetics), but risk of re-attachment if scavengers are low. | High, but requires harsh conditions that may damage sensitive residues. | High, but base-sensitive sequences (e.g., Asp-Gly) are at risk. |
Expert Insight: The primary failure mode in Adpoc validation is not chemical incompleteness, but analytical oversight . Because the Adpoc group is so hydrophobic, standard 5-60% acetonitrile gradients often fail to elute the remaining starting material, leading analysts to incorrectly assume 100% conversion.
Part 2: Self-Validating Experimental Protocol
This protocol is designed as a "closed-loop" system. It validates not just the reaction, but the HPLC method's ability to detect the starting material.
Phase 1: The Reaction Workflow
Reagents:
-
Substrate: Adpoc-protected Peptide (approx. 1 mM).
-
Cleavage Cocktail: 3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Note: Scavengers (e.g., TIS) are recommended if Trp/Met residues are present.
-
Quench Buffer: 10% Pyridine in Methanol (or rapid dilution into mobile phase A).
Step-by-Step Methodology:
-
Baseline Injection (T0): Dissolve the Adpoc-peptide in DCM. Inject immediately onto HPLC to establish the retention time (RT) of the starting material. Crucial: Ensure the gradient goes to 95% B.
-
Initiation: Add the Cleavage Cocktail to the solid peptide or peptide solution at 25°C.
-
Time-Point Sampling: Aliquot 50 µL of the reaction mixture at 2, 5, 10, and 30 minutes.
-
Quenching: Immediately dilute the aliquot into 450 µL of Quench Buffer/Mobile Phase A (1:9 ratio) to stop the acidolysis.
-
Analysis: Inject 20 µL onto the HPLC system.
Phase 2: Analytical HPLC Conditions
To validate removal, you must resolve three species: the Product (Deprotected), the Reactant (Adpoc-Protected), and the Cleaved Adpoc Byproduct (Adamantyl derivatives).
-
Column: C18 or C8 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 3.5 µm, 4.6 x 150 mm. Why? Wide pore (300Å) is preferred if the peptide is large, but standard 100Å works for short peptides.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.08% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (Trp/Tyr if present). Note: The Adpoc group itself has weak UV absorbance; rely on the peptide backbone signal.
The "Wide-Net" Gradient (Essential for Adpoc):
-
0–2 min: 5% B (Isocratic hold)
-
2–20 min: 5% → 60% B (Elutes Deprotected Peptide)
-
20–25 min: 60% → 100% B (Elutes Adpoc-Peptide)
-
25–30 min: 100% B (Wash)
-
30–35 min: 100% → 5% B (Re-equilibration)
Part 3: Visualization & Logic
Workflow Diagram: Adpoc Deprotection Validation
Caption: Step-by-step workflow for kinetic validation of Adpoc removal, ensuring immediate quenching to preserve time-point integrity.
Logic Tree: Peak Identification & Troubleshooting
Caption: Decision logic for identifying HPLC peaks. Adpoc-peptides elute late; byproducts often appear as broad hydrophobic peaks.
Part 4: Data Analysis & Interpretation[1][2]
To objectively quantify efficiency (
Formula:
Acceptance Criteria:
-
>98% Efficiency: Required for GMP-grade synthesis.
-
95-98% Efficiency: Acceptable for research scale, provided purification follows.
-
<95% Efficiency: Indicates "Adpoc Scavenging" issues. The cleaved adamantyl cation may be re-attaching to nucleophilic side chains (e.g., Trp, Cys). Solution: Add 2.5% Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to the cleavage cocktail [1].
References
-
Kalbacher, H., & Voelter, W. (1990). The Adpoc group: A new acid-labile protecting group for the amino function of amino acids and peptides. Angewandte Chemie International Edition in English, 29(1), 64-65. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][][5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6] International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
Sources
- 1. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
